BenchChemオンラインストアへようこそ!

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Antifolate Tumor Targeting Membrane Transport

Source 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine as a high-purity, research-grade building block. The 6-methyl substituent on the pyrrolo[2,3-d]pyrimidine core is structurally critical for biological activity, enabling selective kinase hinge binding and abolishing RFC-mediated transport for tumor-selective antifolates. Using generic or positional isomers compromises SAR validity. Ensure lot-to-lot reproducibility in your next-generation pemetrexed analogs, nonclassical DHFR inhibitors, and kinase inhibitor libraries.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 26786-73-2
Cat. No. B2744119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS26786-73-2
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESCC1=CC2=CN=CN=C2N1
InChIInChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10)
InChIKeyZOUHLNBTOVPCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 26786-73-2): Core Scaffold and Key Intermediate for Targeted Therapeutics


6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a foundational heterocyclic building block belonging to the pyrrolopyrimidine class. It is characterized by a fused pyrrole and pyrimidine ring system . This specific deazapurine scaffold is a critical component in the synthesis of numerous bioactive molecules, particularly in the development of kinase inhibitors and antifolates for cancer and infectious disease research [1]. Its structural mimicry of the adenine base in ATP enables selective interactions with kinase active sites, while the 6-methyl substituent serves as a crucial handle for further derivatization and tuning of biological properties [1].

Why Generic Substitution of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is Not Feasible in Targeted Synthesis


The precise position of the methyl group on the pyrrolo[2,3-d]pyrimidine core, specifically at the C6 position, is not arbitrary; it is a critical determinant of the molecule's biological function. Substituting this scaffold with a generic analog, such as an unsubstituted pyrrolo[2,3-d]pyrimidine or an isomer with a methyl group at a different position (e.g., C5), will lead to a dramatic and often complete loss of the desired pharmacological profile. Research has shown that the 6-methyl moiety is essential for key interactions, including the ability to abolish transport by the ubiquitously expressed reduced folate carrier (RFC) [1]. This demonstrates that subtle structural variations on this scaffold are not tolerated, making exact sourcing and purity of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine a non-negotiable requirement for reproducible research and valid structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine in Scientific Procurement


6-Methyl Substitution Abolishes RFC Transport While Preserving Antitumor Efficacy

A direct comparative study on a series of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates demonstrated that the addition of a methyl group at the 6-position of the pyrrole ring completely abolishes transport by the reduced folate carrier (RFC) [1]. This is a quantifiable and verifiable gain-of-function that is not observed in the unsubstituted or 5-substituted analogs.

Antifolate Tumor Targeting Membrane Transport Drug Design

Conformational Restriction by N7-Methylation Enhances DHFR Inhibitor Potency and Selectivity

A study on 6-substituted pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors showed that N7-methylation (which is structurally analogous to the N7-H in the target compound) of a lead analog (compound 1) resulted in a significant increase in both potency and selectivity for the pathogenic Pneumocystis jirovecii DHFR (pjDHFR) over human DHFR (hDHFR) [1].

Dihydrofolate Reductase Antifolate Opportunistic Infection Drug Resistance

Proven Utility as a Key Intermediate in a Patented Synthesis Route for Kinase Inhibitors

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is explicitly claimed as a novel and essential intermediate in a patented process for preparing pyrrolo[2,3-d]pyrimidine derivatives that function as potent tyrosine kinase inhibitors [1]. Its use in this patented route underscores its established and verifiable role in accessing a specific class of pharmacologically active compounds.

Tyrosine Kinase Inhibitor Cancer Therapy Organic Synthesis Process Chemistry

High and Verifiable Purity (>98%) from Multiple Commercial Suppliers Ensures Reproducibility

To ensure experimental reproducibility in sensitive biological assays and chemical syntheses, high compound purity is essential. 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is readily available from multiple reputable vendors with a guaranteed minimum purity of 98% . This level of purity exceeds that of many less-defined or lower-grade alternatives, providing a reliable starting point for research.

Chemical Purity Analytical Chemistry Procurement Reproducibility

Optimal Research Applications and Procurement Scenarios for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine


Design and Synthesis of Tumor-Targeted Antifolates with Improved Selectivity

Procure 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine as a starting material for developing next-generation pemetrexed analogs. As demonstrated by Kaku et al., the 6-methyl moiety is essential for abolishing transport via the ubiquitously expressed RFC, a key mechanism for achieving tumor selectivity [1]. Use this scaffold to create focused libraries of 5-substituted antifolates with the potential for enhanced therapeutic windows.

Building Core Scaffolds for Selective Kinase Inhibitor Programs

Utilize 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine as a versatile core for constructing potent and selective kinase inhibitors. The deazapurine framework inherent to this scaffold is a well-established mimic of the ATP adenine ring, enabling high-affinity binding to the kinase hinge region [2]. Its established role as a key intermediate in patented tyrosine kinase inhibitors further validates its strategic value in medicinal chemistry campaigns [3].

Synthesis of DHFR Inhibitors for Anti-Opportunistic Infection Research

Employ this compound as a key intermediate for synthesizing nonclassical dihydrofolate reductase (DHFR) inhibitors targeting opportunistic pathogens like Pneumocystis jirovecii. Research by Gangjee et al. confirms that structural modifications on this pyrrolo[2,3-d]pyrimidine core, including at the N7 position analogous to the target compound, can significantly enhance selectivity for pathogen DHFR over human DHFR [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.